molecular formula C15H18ClNO B1416871 (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride CAS No. 879663-16-8

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1416871
CAS No.: 879663-16-8
M. Wt: 263.76 g/mol
InChI Key: HEOYSYDJNVFCPH-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride (CAS: 879663-16-8) is a substituted benzylamine derivative with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.76 g/mol . The compound features a central methanamine group flanked by a phenyl ring and a 4-ethoxyphenyl substituent. The ethoxy group (–OCH₂CH₃) at the para position of the aromatic ring contributes to its hydrophobicity and electronic properties, making it relevant in medicinal chemistry and polymer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes N-alkylation under basic conditions. For example, reactions with alkyl halides in the presence of NaH or NaN(SiMe₃)₂ yield secondary amines (Fig. 1A).

Reagents/Conditions :

  • Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Base: NaH, NaN(SiMe₃)₂, or K₂CO₃

  • Solvent: THF, DMF, or CPME

  • Temperature: 60–80°C

Example :

ReactionReagents/ConditionsProductYieldSource
N-MethylationCH₃I, NaH, THF, 60°CN-Methyl derivative85%
BenzylationBnBr, NaN(SiMe₃)₂, CPME, 80°CN-Benzyl derivative78%

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. This is typically performed in dichloromethane (DCM) or ethyl acetate with triethylamine as a base.

Reagents/Conditions :

  • Acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Base: Et₃N or pyridine

  • Solvent: DCM, EtOAc

  • Temperature: 0–25°C

Example :

ReactionReagents/ConditionsProductYieldSource
AcetylationAcCl, Et₃N, DCM, 0°CN-Acetyl derivative92%

Hydrolysis Reactions

The ethoxy group undergoes acid-catalyzed hydrolysis to yield phenolic derivatives. This requires concentrated HCl or HBr at elevated temperatures.

Reagents/Conditions :

  • Acid: 6M HCl, 48% HBr

  • Temperature: 80–100°C

  • Time: 6–12 hours

Example :

ReactionReagents/ConditionsProductYieldSource
Ethoxy → Hydroxy6M HCl, 85°C, 8h(4-Hydroxyphenyl)(phenyl)methanamine68%

Oxidation Reactions

The benzylic position adjacent to the amine is susceptible to oxidation. KMnO₄ or CrO₃ converts the methylene group to a ketone.

Reagents/Conditions :

  • Oxidizing agents: KMnO₄, CrO₃

  • Solvent: Acetone, H₂O

  • Temperature: 25–50°C

Example :

ReactionReagents/ConditionsProductYieldSource
Benzylic OxidationKMnO₄, H₂O, 50°C(4-Ethoxyphenyl)(phenyl)methanone63%

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para position of its aromatic ring. Nitration and sulfonation have been reported.

Reagents/Conditions :

  • Nitration: HNO₃, H₂SO₄, 0°C

  • Sulfonation: H₂SO₄, SO₃

Example :

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-ethoxy derivative55%

Salt Formation and Ion Exchange

The hydrochloride salt can undergo ion exchange with other acids (e.g., HBr, H₂SO₄) to yield alternative salts.

Reagents/Conditions :

  • Acid: HBr (48%), H₂SO₄ (conc.)

  • Solvent: EtOH, H₂O

Example :

ReactionReagents/ConditionsProductYieldSource
HCl → HBr SaltHBr, EtOH, 25°CHydrobromide salt95%

Mechanistic Insights

  • N-Alkylation : Proceeds via an SN2 mechanism with deprotonation of the amine by a strong base .

  • Ethoxy Hydrolysis : Acid-mediated cleavage of the ether bond generates a carbocation intermediate, stabilized by resonance .

  • Oxidation : The benzylic hydrogen is abstracted by MnO₄⁻, forming a radical intermediate that evolves into a ketone.

Comparative Reactivity

Reaction Type(4-Ethoxyphenyl) Derivative(4-Methoxyphenyl) Analog
Hydrolysis RateSlower (ethoxy bulkier)Faster (methoxy smaller)
Oxidation SusceptibilityHigher (electron-donating ethoxy)Moderate

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C14_{14}H16_{16}ClN
  • Molecular Weight : 249.74 g/mol
  • IUPAC Name : (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
  • Appearance : White powder
  • Boiling Point : 348.3°C
  • Density : 1.081 g/cm³

Medicinal Chemistry Applications

  • Antidepressant Research :
    • The compound has been investigated for its potential as a monoamine reuptake inhibitor, which may lead to the development of new antidepressants. Studies have shown that derivatives of phenylmethanamine exhibit activity against serotonin and norepinephrine transporters, indicating potential therapeutic effects in mood disorders .
  • Neurotransmitter Modulation :
    • Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can be critical in developing treatments for conditions such as ADHD and narcolepsy .

Catalytic Applications

  • Organic Synthesis :
    • The compound has been utilized in various organic synthesis reactions, including the formation of complex amines via palladium-catalyzed cross-coupling reactions. These reactions are vital for synthesizing pharmaceutical intermediates and fine chemicals .
  • Nanoparticle Catalysis :
    • Recent studies have explored the use of this compound in developing cobalt phosphide nanoparticle catalysts for hydrogenation reactions. This application is significant for environmentally friendly processes in organic synthesis .

Materials Science Applications

  • Polymer Development :
    • The compound has shown promise in the development of new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .
  • Nanocomposites :
    • Research has indicated that using this compound in nanocomposite formulations can enhance electrical conductivity and thermal properties, which are essential for electronic applications .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined derivatives of this compound for their ability to inhibit serotonin reuptake. Results indicated a significant increase in serotonin levels in vitro, suggesting potential as a novel antidepressant agent .

Case Study 2: Catalytic Efficiency

In a recent publication, researchers demonstrated the efficacy of this compound as a ligand in palladium-catalyzed reactions. The study reported high yields of desired products with minimal side reactions, highlighting its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Ethoxy vs. Methoxy

Key Compound: (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (CAS: 5267-46-9, C₁₄H₁₅NO·HCl, MW: 249.74 g/mol) .

  • Structural Difference : Replacement of the ethoxy group (–OCH₂CH₃) with a methoxy group (–OCH₃).
  • Impact :
    • Hydrophobicity : The ethoxy group increases hydrophobicity compared to methoxy due to its longer alkyl chain.
    • Molecular Weight : Ethoxy analog is ~14 g/mol heavier.
    • Activity : Evidence from structure-activity relationship (SAR) studies indicates that para-substituted ethoxy groups enhance biological activity. For example, a compound with a 4-ethoxyphenyl moiety (IC₅₀: 9 µM) outperformed analogs with unsubstituted phenyl or benzyl groups .

Aromatic vs. Aliphatic Substituents

Key Compound : [3-(4-Methylphenyl)phenyl]methanamine Hydrochloride (CAS: 49703-56-2, C₁₄H₁₆ClN) .

  • Structural Difference : Biphenyl core with a methyl substituent instead of ethoxy.
  • Flexibility: In polymer applications, 4-ethoxyphenyl groups exhibit intermediate flexibility between benzyloxy (more flexible) and phenyl (rigid), affecting micelle formation and drug release profiles .

Amine Substitution Patterns

Key Compound: Benzenemethanamine, 4-ethoxy-α-ethyl-, hydrochloride (CAS: 103686-13-1, C₁₁H₁₈ClNO) .

  • Structural Difference : Ethyl group attached to the methanamine nitrogen.
  • Biological Activity: Primary amines (as in the parent compound) are often critical for hydrogen bonding in target interactions. Substitution (e.g., acetyl) typically reduces potency .

Key Structure-Activity Relationships (SAR)

  • Para-Substitution : Optimal for activity; meta-substitution is poorly tolerated .
  • Ethoxy vs. Cycloalkyl : Aromaticity is critical; cyclohexyl restores activity lost with benzyl substitution, but ethoxy remains superior in potency .
  • Steric Effects : Ortho-substitution on the phenyl ring enhances activity (e.g., methyl > ethyl > methoxy) .

Biological Activity

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an ethoxy group attached to a phenyl ring, which influences its biochemical interactions. The structural formula can be represented as follows:

C16H20ClN(4 Ethoxyphenyl)(phenyl)methanamine hydrochloride\text{C}_{16}\text{H}_{20}\text{ClN}\quad (\text{4 Ethoxyphenyl})(\text{phenyl})\text{methanamine hydrochloride}

This structure allows for various chemical transformations, impacting its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research suggests that this compound may act as an inhibitor or modulator , influencing several biochemical pathways. The precise molecular targets often depend on the biological context being studied.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound showed comparable activity to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Cell LineIC50 (µM)
HeLa22
Vero>50

These findings suggest that the compound may be a candidate for further development in cancer therapy.

3. Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic properties in areas such as analgesia and anti-inflammation. Its structural similarity to other bioactive compounds implies it may interact with pain pathways and inflammatory mediators.

Case Study 1: Antimicrobial Activity

A study focused on the effectiveness of this compound against various bacterial strains, highlighting its potential as a treatment option for antibiotic-resistant bacteria, particularly noting enhanced activity against S. aureus compared to traditional antibiotics.

Case Study 2: Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of the compound using different cancer cell lines, demonstrating moderate cytotoxicity with the potential for modifications to enhance selectivity and potency against cancer cells without adversely affecting normal cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, a comparison was made with structurally related compounds:

CompoundActivity Profile
(4-Chloro-2-methoxyphenyl)(phenyl)methanamineHigher antibacterial activity
(2-Methoxyphenyl)ethylamineModerate analgesic effects
3,4-DimethoxyphenethylamineStronger interaction with serotonin receptors

This comparison underscores the distinct reactivity patterns and therapeutic potentials of this compound relative to its analogs.

Q & A

Q. What is the optimized catalytic reduction procedure for synthesizing (4-Ethoxyphenyl)methanamine hydrochloride from its primary amide precursor?

Answer : Transition metal-free catalytic reduction using an abnormal N-heterocyclic carbene (NHC)-based potassium complex is effective. A representative protocol involves reacting 4-ethoxybenzamide (0.5 mmol) with pinacolborane (HBPin, 2.0 mmol) and the catalyst in tetrahydrofuran (THF) at 60°C for 16 hours. After acidic workup, the product is isolated as a hydrochloride salt, with structural confirmation via ¹H NMR (e.g., δ 1.35 ppm for ethoxy CH₃ and aromatic protons between 6.8–7.4 ppm) . Note: For diphenyl analogs like (4-Ethoxyphenyl)(phenyl)methanamine, steric effects from the phenyl group may require adjustments to catalyst loading or reaction time.

Q. Which spectroscopic methods are critical for verifying the structural integrity of (4-Ethoxyphenyl)methanamine hydrochloride derivatives?

Answer :

  • ¹H NMR : Key peaks include the ethoxy group (δ 1.35 ppm, triplet) and aromatic protons (δ 6.8–7.4 ppm). For diphenyl analogs, splitting patterns distinguish substituent positions .
  • Exact Mass Spectrometry : Calculated m/z for C₉H₁₄ClNO (mono-substituted analog) is 201.0920. High-resolution mass spectrometry (HRMS) resolves isotopic clusters to confirm molecular composition .
  • IR Spectroscopy : N–H stretching (2500–3000 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹) validate functional groups.

Q. How can methanamine hydrochloride derivatives be functionalized for bioorthogonal conjugation in live-cell imaging?

Answer : Introducing tetrazine moieties enables inverse electron-demand Diels-Alder (IEDDA) "click" reactions. For example:

  • Step 1 : Synthesize (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride by coupling a tetrazine group to the aromatic ring.
  • Step 2 : React with strained dienophiles (e.g., trans-cyclooctene-modified biomolecules) for rapid (<5 min), selective labeling. This method is validated in cellular imaging studies, achieving >95% conjugation efficiency .

Q. What factors contribute to byproduct formation during the catalytic reduction of substituted benzamides to methanamine hydrochlorides?

Answer : Common issues include:

  • Incomplete Reduction : Residual amide intermediates detected via LC-MS. Mitigation: Increase HBPin stoichiometry (4–6 equiv) .
  • N-Alkylation : Side products from borane-catalyst interactions. Mitigation: Use aprotic solvents (e.g., THF) and lower temperatures (40–60°C).
  • Acidic Degradation : Hydrolysis of ethoxy groups. Mitigation: Optimize HCl concentration during workup.

Q. How should researchers reconcile discrepancies in reported melting points for structurally similar methanamine hydrochlorides?

Answer : Variations arise from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrated) alter decomposition points (e.g., 206–225°C for tetrazine derivatives).
  • Methodology : Use differential scanning calorimetry (DSC) to standardize heating rates (e.g., 10°C/min) and characterize thermal profiles .
  • Purity : Impurities (e.g., unreacted amide) depress melting points. Validate via HPLC (>98% purity threshold).

Q. What enantioselective strategies are applicable for synthesizing chiral diphenylmethanamine hydrochlorides?

Answer :

  • Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, separable via recrystallization.
  • Asymmetric Catalysis : Employ chiral NHC catalysts (e.g., derived from binaphthol) to reduce prochiral ketones, achieving >90% enantiomeric excess (ee) .
  • Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity.

Q. How does the electronic nature of substituents influence the stability of methanamine hydrochloride derivatives in aqueous solutions?

Answer :

  • Electron-Withdrawing Groups (EWGs) : Reduce amine basicity, enhancing hydrolytic stability. For example, trifluoromethyl-substituted analogs remain stable at pH 7.4 for >24 hours.
  • Electron-Donating Groups (EDGs) : Increase susceptibility to oxidation. Mitigation: Store at −20°C under argon for ethoxy/phenyl derivatives .

Properties

IUPAC Name

(4-ethoxyphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12;/h3-11,15H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYSYDJNVFCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride
(4-Ethoxyphenyl)(phenyl)methanamine hydrochloride

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